2-Methoxyoxan-3-one
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Description
“2-Methoxyoxan-3-one” is a chemical compound with the molecular formula C6H10O3 . It is also known by its IUPAC name, (2S)-2-methoxyoxan-3-one .
Molecular Structure Analysis
The molecular weight of “2-Methoxyoxan-3-one” is 130.14 g/mol . Its molecular structure includes a methoxy group (OCH3) and an oxanone group (a cyclic ketone). The compound has a defined atom stereocenter count of 1 .
Physical And Chemical Properties Analysis
“2-Methoxyoxan-3-one” has several computed properties. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . The topological polar surface area is 35.5 Ų . The compound has a complexity of 111 .
Scientific Research Applications
Bioactive Compound Applications
Compounds related to 2-Methoxyoxan-3-one, like benzoxazinones, have shown promise in various bioactive applications. Research has revealed their significance in phytotoxic, antifungal, antimicrobial, and antifeedant effects. The potential of benzoxazinones and their derivatives as natural herbicide models is also a topic of current interest. Their role in the ecological behavior of benzoxazinone-producing plants, especially in chemical defense mechanisms, has been recognized. Moreover, these compounds have found use in pharmaceutical development due to the versatility of their chemical structure (Macias et al., 2009).
Thermochemical and Spectroscopic Analysis
Methoxyphenols, structural fragments of various antioxidants and biologically active molecules, are known for forming strong intermolecular and intramolecular hydrogen bonds. Thermochemical and spectroscopic studies of methoxyphenols and their complexes have been carried out to understand their properties better. These studies provide insights into the pairwise substitution effects and the strength of intermolecular hydrogen bonds in complexes of methoxyphenols (Varfolomeev et al., 2010).
properties
IUPAC Name |
2-methoxyoxan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6-5(7)3-2-4-9-6/h6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOSSTUONLFKKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(=O)CCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495440 |
Source
|
Record name | 2-Methoxyoxan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyoxan-3-one | |
CAS RN |
50545-08-9 |
Source
|
Record name | 2-Methoxyoxan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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